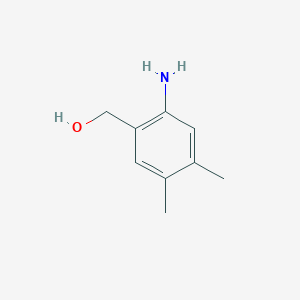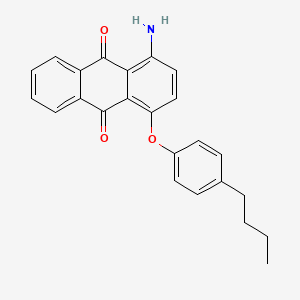
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, characterized by a triazine ring substituted with a methyl group at the 6-position and a phenyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to facilitate the cyclization process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new triazine derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that certain triazine derivatives can inhibit specific enzymes or receptors, making them useful in the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
作用机制
The mechanism of action of 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivative used.
相似化合物的比较
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: Lacks the methyl group, which can affect its reactivity and applications.
6-Phenyl-1,3,5-triazine-2,4-diamine: Another derivative with different substituents, leading to variations in its chemical behavior.
Uniqueness
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a versatile compound for various applications.
属性
分子式 |
C10H13N5 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-methyl-1-phenyl-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C10H13N5/c1-7-13-9(11)14-10(12)15(7)8-5-3-2-4-6-8/h2-7H,1H3,(H4,11,12,13,14) |
InChI 键 |
RPLDHTWHTNJWOS-UHFFFAOYSA-N |
规范 SMILES |
CC1N=C(N=C(N1C2=CC=CC=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)





![N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide](/img/structure/B13127728.png)
